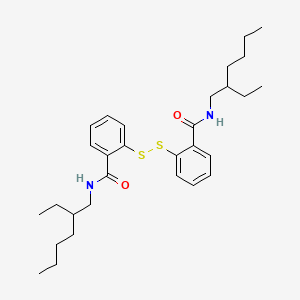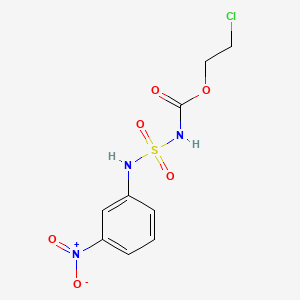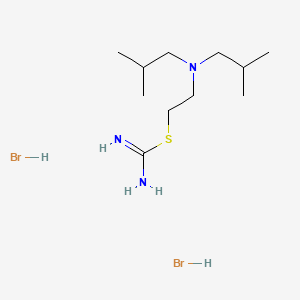
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to inhibit nitric oxide synthase (NOS) and its radioprotective activity against x-rays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide typically involves the reaction of 2-(Diisobutylamino)ethylamine with thiourea in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product. Quality control measures are implemented to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the inhibition of nitric oxide synthase (NOS) and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its radioprotective properties and ability to inhibit NOS.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide involves the inhibition of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting NOS, the compound can modulate nitric oxide levels and affect various biological pathways .
類似化合物との比較
Similar Compounds
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: This compound also inhibits NOS and has similar applications in scientific research.
2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide: Another compound with NOS inhibitory properties and radioprotective activity.
Uniqueness
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to inhibit NOS and protect against x-rays makes it valuable in various research and industrial applications .
特性
CAS番号 |
102612-82-8 |
|---|---|
分子式 |
C11H27Br2N3S |
分子量 |
393.23 g/mol |
IUPAC名 |
2-[bis(2-methylpropyl)amino]ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C11H25N3S.2BrH/c1-9(2)7-14(8-10(3)4)5-6-15-11(12)13;;/h9-10H,5-8H2,1-4H3,(H3,12,13);2*1H |
InChIキー |
YPHDKLRKLKIJTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CCSC(=N)N)CC(C)C.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



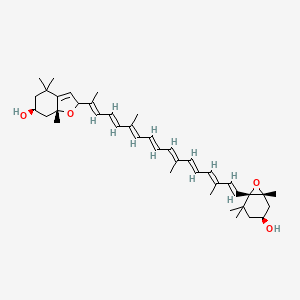
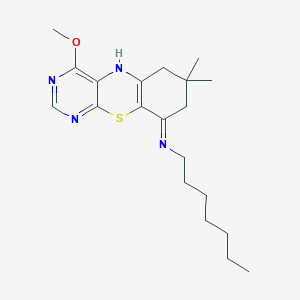
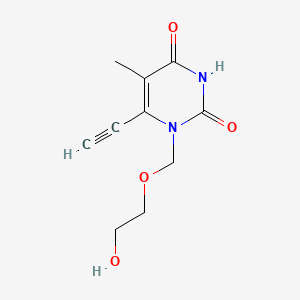
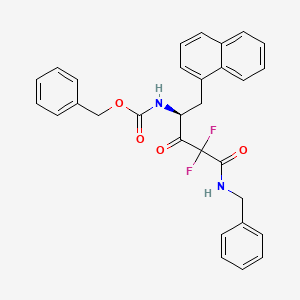
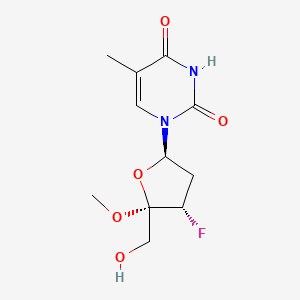
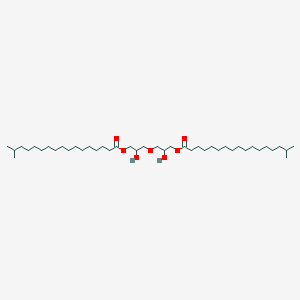
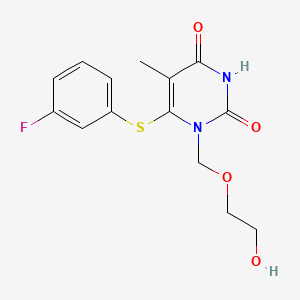

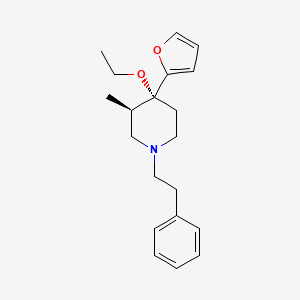
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
